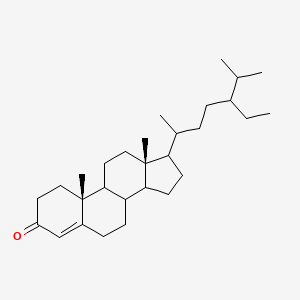
Silverneodecanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Silverneodecanoate is an organometallic compound with the chemical formula C10H19AgO2. It is known for its high solubility in organic solvents and its ability to decompose into metallic silver at relatively low temperatures. This compound is widely used as a precursor in the preparation of electrically conductive silver pastes, which have applications in printed electronics, solar cells, and other advanced technologies .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Silverneodecanoate is typically synthesized from silver nitrate (AgNO3) and neodecanoic acid (C10H20O2). The reaction is carried out at room temperature, resulting in the formation of this compound and water as a byproduct .
Industrial Production Methods: In industrial settings, the synthesis of this compound involves dissolving silver nitrate in an organic solvent, followed by the addition of neodecanoic acid. The mixture is stirred until the reaction is complete, and the resulting product is purified through filtration and drying .
Analyse Des Réactions Chimiques
Types of Reactions: Silverneodecanoate undergoes several types of chemical reactions, including:
Decomposition: Upon heating, this compound decomposes to form metallic silver and neodecanoic acid.
Oxidation and Reduction: The compound can participate in redox reactions, where it can be reduced to metallic silver or oxidized to form silver oxide.
Common Reagents and Conditions:
Decomposition: Typically occurs at temperatures below 200°C.
Oxidation: Can be achieved using oxidizing agents like hydrogen peroxide.
Reduction: Can be achieved using reducing agents like hydrazine.
Major Products:
Metallic Silver: Formed during the decomposition of this compound.
Silver Oxide: Formed during oxidation reactions.
Applications De Recherche Scientifique
Silverneodecanoate has a wide range of applications in scientific research, including:
Mécanisme D'action
The primary mechanism of action of silverneodecanoate involves its decomposition into metallic silver. The metallic silver formed can then exert various effects, such as:
Antimicrobial Activity: Silver ions released from the metallic silver can interact with microbial cell membranes, leading to cell death.
Electrical Conductivity: The metallic silver formed from the decomposition of this compound provides excellent electrical conductivity, making it suitable for use in conductive pastes.
Comparaison Avec Des Composés Similaires
Silver Acetate (C2H3AgO2): Similar to silverneodecanoate, silver acetate is used as a precursor for silver-based materials but has different solubility and decomposition properties.
Silver Nitrate (AgNO3): A common silver compound used in various applications, including the synthesis of this compound.
Silver Oxide (Ag2O): Formed during the oxidation of this compound and used in various chemical reactions.
Uniqueness: this compound is unique due to its high solubility in organic solvents and its ability to decompose at relatively low temperatures, making it particularly useful in applications requiring low-temperature processing .
Propriétés
Formule moléculaire |
C10H20AgO2 |
|---|---|
Poids moléculaire |
280.13 g/mol |
Nom IUPAC |
2,2-dimethyloctanoic acid;silver |
InChI |
InChI=1S/C10H20O2.Ag/c1-4-5-6-7-8-10(2,3)9(11)12;/h4-8H2,1-3H3,(H,11,12); |
Clé InChI |
BYWWAVKQJYESEB-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCC(C)(C)C(=O)O.[Ag] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[5-Bromo-3-[(1-methylpyrrolidin-2-yl)methyl]indol-1-yl]ethanone;hydrochloride](/img/structure/B14796115.png)
![3-[3,4-Dihydroxy-6-methyl-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-5,7-dihydroxy-2-(4-hydroxyphenyl)chromen-4-one](/img/structure/B14796119.png)




![(3S)-3-[N-(N'-(2-tert-Butylphenyl)oxamyl)alaninyl]amino-5-(2',3',5',6'-tetrafluorophenoxy)-4-hydroxypentanoic acid tert-butyl ester](/img/structure/B14796140.png)
![N-[1-(2-aminopropanoyl)piperidin-4-yl]acetamide](/img/structure/B14796151.png)



![3-[Methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]cyclohexane-1-carboxylic acid](/img/structure/B14796195.png)

![N-[(1S,2R)-2-[[(1,1-Dimethylethyl)diphenylsilyl]oxy]-1-[(diphenylphosphino)methyl]propyl]-3,5-bis(trifluoromethyl)benzamide](/img/structure/B14796212.png)
